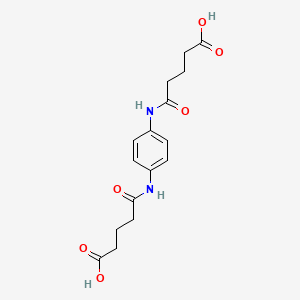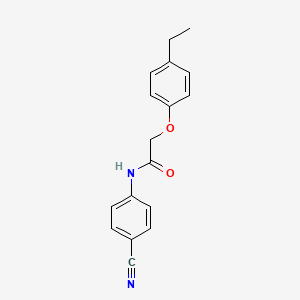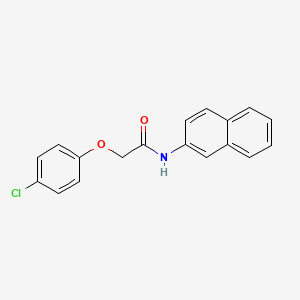![molecular formula C19H20N2O2 B5860932 N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)
N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide, also known as IBPPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the acrylamide family and is synthesized through a series of chemical reactions. IBPPA has been studied for its potential applications in various fields, including biomedical research, drug development, and material science.
作用機序
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or proteins involved in disease processes. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have demonstrated that this compound has several biochemical and physiological effects. For example, the compound has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide is its potential as a therapeutic agent for the treatment of various diseases. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several potential future directions for research on N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, studies could investigate the potential use of this compound in the treatment of other diseases, such as Parkinson's disease. Finally, research could explore the use of this compound in material science applications, such as the development of new polymers or coatings.
合成法
The synthesis of N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide involves several steps, including the reaction of isobutyryl chloride with aniline to form N-(isobutyryl)aniline. This compound is then reacted with benzaldehyde to produce N-[4-(isobutyrylamino)phenyl]acetophenone. Finally, the compound is treated with ammonium acetate and acetic acid to yield this compound.
科学的研究の応用
N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of drug development. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
2-methyl-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)19(23)21-17-11-9-16(10-12-17)20-18(22)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,20,22)(H,21,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBATLMLCIXNPL-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5860849.png)

![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)


![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)



![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)


![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)